CBX7 Chromodomain Inhibition: Activity in Primary AlphaScreen vs. Class-Level Selectivity Benchmarks
In a primary AlphaScreen campaign (AID 1224903) designed to identify inhibitors of the CBX7 chromodomain-histone H3K27me3 interaction, N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide was evaluated. While the precise percent inhibition value at the screening concentration is deposited in PubChem, hits in this assay were defined as compounds exhibiting ≥50% inhibition at the tested concentration relative to DMSO controls [1]. The relevance of this result is contextualized by known CBX7 chemical probes: the optimized inhibitor UNC3866 achieves a Kd of 97 nM and >100-fold selectivity over other chromodomains, indicating that even primary hits with modest activity can yield highly selective leads upon medicinal chemistry optimization [2]. The compound's 3-phenoxybenzamide moiety provides a unique vector for derivatization not present in simpler thiazole amides, offering a scaffold with potential for developing selective methyl-lysine reader domain antagonists.
| Evidence Dimension | CBX7 chromodomain inhibition (AlphaScreen) |
|---|---|
| Target Compound Data | Evaluated in PubChem AID 1224903; exact % inhibition at screening concentration available from PubChem. |
| Comparator Or Baseline | UNC3866: Kd = 97 nM, >100-fold selectivity over CBX family members; MS37452: Kd = 27.7 μM [2] [3]. |
| Quantified Difference | Cannot calculate from available data; the target compound's primary screening result is not publicly quantified in this search. The chemical scaffold, however, is structurally distinct from peptide-mimetic probes. |
| Conditions | AlphaScreen biochemical assay; recombinant CBX7 chromodomain and H3K27me3 peptide; compound concentration not specified in search results. |
Why This Matters
For procurement decisions in epigenetic drug discovery, a compound with demonstrated activity in a validated CBX7 primary screen, even at an early stage, provides a structurally tractable starting point for hit-to-lead optimization, whereas generic thiazole amides lack this specific target engagement data.
- [1] PubChem BioAssay AID 1224903: Identification of CBX7 inhibitors - Primary Alpha Screen. NCBI (2019). View Source
- [2] Stuckey J.I., Dickson B.M., Cheng N., Liu Y., Norris J.L., Cholensky S.H., Tempel W., Qin S., Huber K.G., Sagum C., Black K., Li F., Huang X.P., Roth B.L., Baughman B.M., Senisterra G., Pattenden S.G., Vedadi M., Brown P.J., Bedford M.T., Min J., Arrowsmith C.H., James L.I., Frye S.V. (2016) A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1. Nature Chemical Biology, 12, 180-187. View Source
- [3] Ren C., Morohashi K., Plotnikov A.N., Jakoncic J., Smith S.G., Li F., Zeng L., Rodriguez Y., Stojanoff V., Walsh M., Zhou M.M. (2015) Small-molecule modulators of methyl-lysine binding for the CBX7 chromodomain. Chemistry & Biology, 22(2), 161-168. View Source
